5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid (CAS 23584-85-2) is a heterocyclic chemical building block belonging to the class of 3-furoic acids. It is characterized by a furan ring substituted at the 2-position with a trifluoromethyl (-CF3) group and at the 5-position with a phenyl group.

Molecular Formula C12H7F3O3
Molecular Weight 256.18 g/mol
CAS No. 23584-85-2
Cat. No. B1362287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid
CAS23584-85-2
Molecular FormulaC12H7F3O3
Molecular Weight256.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(O2)C(F)(F)F)C(=O)O
InChIInChI=1S/C12H7F3O3/c13-12(14,15)10-8(11(16)17)6-9(18-10)7-4-2-1-3-5-7/h1-6H,(H,16,17)
InChIKeyIEFJRMAEBBJXSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic Acid: A Specialized Fluorinated Furan Building Block for Chemical Synthesis


5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid (CAS 23584-85-2) is a heterocyclic chemical building block belonging to the class of 3-furoic acids. It is characterized by a furan ring substituted at the 2-position with a trifluoromethyl (-CF3) group and at the 5-position with a phenyl group . This compound is commercially supplied with a standard purity of 97% as a white to yellow powder or crystals, with a reported melting point of 164–166 °C . Its primary value proposition lies in its structural utility as a fluorinated intermediate for the synthesis of more complex molecules, rather than as a standalone bioactive entity .

The Functional Pitfalls of Replacing 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic Acid with Simpler Furan Analogs


In-class substitution is precarious because the unique combination of the electron-withdrawing trifluoromethyl group at the 2-position and the bulky, electron-rich phenyl group at the 5-position creates a specific steric and electronic environment on the furan ring . This regiochemistry cannot be replicated by analogues such as 2-(trifluoromethyl)furan-3-carboxylic acid (lacking the 5-phenyl group) or 5-phenyl-2-furoic acid (lacking the -CF3 group). The presence of the -CF3 group significantly enhances lipophilicity (estimated LogP of 3.66) and metabolic stability, while the carboxylic acid at the 3-position provides a distinct vector for derivatization (e.g., to esters or amides) compared to 2-furoic acid or 5-substituted-2-furoic acid analogues . The patent literature explicitly demonstrates its utility as a precursor to decarboxylated furans, a synthetic step that simpler or differently substituted furan-3-carboxylic acids cannot undergo in the same chemical context .

Quantitative Differentiation Evidence for 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic Acid


Lipophilicity Advantage vs. Non-Fluorinated 3-Furoic Acid Scaffold

The incorporation of the trifluoromethyl group is a well-validated strategy to increase lipophilicity, a critical parameter for membrane permeability in bio-active molecules. The target compound exhibits a predicted LogP of 3.66, which is significantly higher than non-fluorinated or less-substituted furan-3-carboxylic acid analogues, for which reported LogP values are typically <1.0 . This difference, while a class-level inference, is precisely the quantifiable design principle that drives the selection of this specific fluorinated building block.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Demonstrated Scalable Synthetic Route via Ester Hydrolysis

A definitive and reproducible synthetic procedure is disclosed in US patent US3442913A, Example 36. The hydrolysis of ethyl 5-phenyl-2-trifluoromethyl-3-furoate using sodium hydroxide in aqueous ethanol provides the target acid in a solid, filterable form after acidic workup, recrystallizable from cyclohexane or benzene-petroleum ether . This contrasts with many custom synthesis building blocks for which no validated, scalable route is publicly available, creating procurement risk.

Process Chemistry Chemical Synthesis Patent Route Validation

Certified Purity Specifications Reducing R&D Workflow Risk

Reputable suppliers provide this compound with a certified minimum purity of 97%, supported by batch-specific release tests including NMR, HPLC, or GC . This documented quality control reduces the risk of failed reactions compared to sourcing the less common isomer 5-(3-cyanophenyl)-2-furoic acid or other research-grade 3-furoic acid derivatives, which are often listed without equivalent analytical certification.

Analytical Chemistry Reproducibility Purchasing Specification

Versatile Decarboxylative Functionalization Demonstrated in Patent Literature

The compound serves as a direct precursor to 5-phenyl-2-trifluoromethylfuran via decarboxylation in quinoline with copper catalyst (Example 42 in US3442913A) . This demonstrates a specific synthetic utility that 5-substituted-2-furoic acid analogues, such as 5-phenyl-2-furoic acid, cannot replicate without the electron-withdrawing group at the 2-position, which influences the decarboxylation pathway.

Synthetic Methodology Late-Stage Functionalization Heterocyclic Chemistry

High-Value Application Scenarios for 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic Acid Driven by Differentiation Evidence


Medicinal Chemistry: Lead Optimization of CNS-Penetrant Candidates

Based on its significantly elevated LogP (3.66) compared to non-fluorinated furan cores , this building block is ideally suited for medicinal chemistry programs targeting CNS or intracellular pathways where enhanced passive membrane permeability is a prerequisite. The procurement of this specific fluorinated intermediate, rather than a non-fluorinated 5-phenyl-2-furoic acid, allows the direct introduction of a metabolically stable, lipophilic moiety into a lead series without additional, complex late-stage fluorination chemistry.

Process R&D: Leveraging a Patent-Validated Synthesis to Accelerate Scale-Up

For process chemists, the availability of a detailed, scalable synthetic procedure (US3442913A, Example 36) de-risks the transition from milligram-scale discovery to gram- or kilogram-scale production. This contrasts sharply with using an analogous building block like 5-(4-trifluoromethylphenyl)furan-2-carboxylic acid, which lacks a publicly documented, scalable route, potentially leading to significant delays and R&D expenditure to develop a viable manufacturing process.

Academic/Industrial Chemical Biology: Generation of Trifluoromethylated Probe Libraries

The documented decarboxylative functionalization (US3442913A, Example 42) establishes this compound as a key precursor for creating diverse libraries of 2-trifluoromethyl-5-phenylfuran derivatives. Purchasing this certified 97%-pure building block provides a reliable starting point for exploring structure-activity relationships (SAR) around a fluorinated heterocyclic core, an advantage over custom-synthesizing each analogue from less established, potentially impure starting materials.

Agrochemical Discovery: Exploiting Physicochemical Properties for Bioactive Design

The combination of a high LogP and the specific 3-carboxylic acid handle makes the compound a strategic intermediate for developing novel fluorinated agrochemicals, such as fungicides or herbicides. The documented synthetic route provides a path to produce the compound without reliance on expensive, low-throughput custom synthesis services, a key consideration for the cost-sensitive agrochemical R&D procurement cycle, especially when compared to sourcing structurally simpler but functionally limited 2-furoic acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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